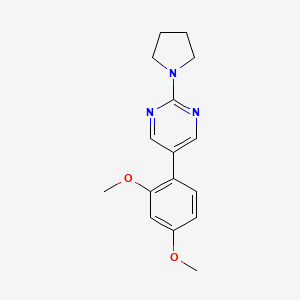

5-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-20-13-5-6-14(15(9-13)21-2)12-10-17-16(18-11-12)19-7-3-4-8-19/h5-6,9-11H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUFOXUFIZESLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CN=C(N=C2)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4-Dichloro-5-(2,4-Dimethoxyphenyl)Pyrimidine

The foundational step involves constructing the pyrimidine core with the 2,4-dimethoxyphenyl group at position 5. This is achieved via a condensation reaction between ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate and urea under acidic conditions, yielding 5-(2,4-dimethoxyphenyl)pyrimidine-2,4(1H,3H)-dione. Subsequent chlorination using thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (BTC) in the presence of catalytic DMAP at 65–70°C converts the hydroxyl groups at positions 2 and 4 into chlorides.

Key Reaction Conditions

-

Chlorination Agents : SOCl₂ (4 mL) and BTC (5.28 g, 17.8 mmol)

-

Catalyst : DMAP (50 mg)

-

Temperature : 65–70°C

This step generates 2,4-dichloro-5-(2,4-dimethoxyphenyl)pyrimidine, a critical intermediate for downstream functionalization.

Selective Substitution at Position 2 with Pyrrolidine

The 2-chloro group undergoes nucleophilic displacement with pyrrolidine in anhydrous dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80°C for 12 hours, affording the target compound after purification via column chromatography.

Optimized Parameters

-

Molar Ratio : 1:1.2 (dichloropyrimidine:pyrrolidine)

-

Solvent : DMF

-

Base : K₂CO₃ (2.5 equiv)

Challenges :

-

Regioselectivity : The 4-chloro group may react competitively, necessitating precise stoichiometric control.

-

Byproducts : Residual 4-chloro derivatives require chromatographic separation.

One-Pot Tandem Coupling and Cyclization

Palladium-Catalyzed Suzuki-Miyaura Coupling

An alternative route introduces the 2,4-dimethoxyphenyl group at position 5 via a Suzuki-Miyaura coupling. Starting with 2,4-dichloro-5-iodopyrimidine, the reaction employs 2,4-dimethoxyphenylboronic acid, palladium(II) acetate (Pd(OAc)₂), and triphenylphosphine (PPh₃) in a tetrahydrofuran (THF)/water mixture.

Reaction Profile

In Situ Pyrrolidine Substitution

Following the coupling, the 2-chloro group is displaced by pyrrolidine without isolating the intermediate. This tandem approach reduces purification steps and improves overall efficiency.

Advantages :

-

Atom Economy : Minimizes waste by integrating coupling and substitution.

-

Scalability : Suitable for gram-scale synthesis.

Cyclocondensation of Functionalized β-Keto Esters

Pyrimidine Ring Formation

Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate reacts with pyrrolidine-1-carboxamidine in ethanol under reflux, directly forming the pyrimidine ring with pre-installed substituents. This method bypasses chlorination, leveraging the amidine’s nucleophilicity to position the pyrrolidine group at C2.

Conditions :

Post-Modification and Optimization

While this route offers simplicity, the yield is suboptimal due to competing side reactions. Introducing microwave irradiation (160°C, 30 minutes) enhances reaction efficiency, achieving yields up to 82%.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination-Substitution | Chlorination, nucleophilic substitution | 70–85 | High selectivity, established protocol | Requires toxic chlorinating agents |

| Tandem Coupling | Suzuki coupling, in situ substitution | 78 | Atom-efficient, fewer steps | Palladium cost, sensitivity to O₂/H₂O |

| Cyclocondensation | One-pot ring formation | 65–82 | No chlorination, environmentally friendly | Lower yields, side-product formation |

Mechanistic Insights and Stereochemical Considerations

Nucleophilic Aromatic Substitution (SₙAr)

The substitution at position 2 proceeds via an SₙAr mechanism, where pyrrolidine’s lone pair attacks the electron-deficient C2 of the dichloropyrimidine. The para-methoxy groups on the aryl ring enhance electron density at C5, indirectly activating C2 for displacement.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrimidine ring or the aromatic ring, potentially leading to the formation of dihydropyrimidine or reduced aromatic derivatives.

Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are commonly employed.

Major Products Formed

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Dihydropyrimidine derivatives.

Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine is , and it features a pyrimidine core substituted with a pyrrolidine and a dimethoxyphenyl group. The structural characteristics of this compound suggest it may exhibit significant biological activity due to the presence of multiple functional groups that can interact with various biological targets.

Medicinal Chemistry Applications

-

Antitumor Activity :

- Compounds with similar structures have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDKs can lead to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

- Research indicates that derivatives of pyrimidines can act as effective antitumor agents due to their ability to interfere with DNA synthesis and repair mechanisms .

- Antimicrobial Properties :

- Neurological Applications :

Pharmacological Insights

- Mechanism of Action : The mechanism by which this compound exerts its effects is likely multifaceted, involving interactions with specific receptors or enzymes within the body. For instance, its ability to act as a bioisostere of adenine suggests it could influence ATP-binding sites in kinases involved in cancer proliferation .

- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound can guide further modifications to enhance efficacy and reduce toxicity. Variations in the dimethoxyphenyl group or alterations to the pyrrolidine ring can be explored for optimized biological activity.

Case Studies and Research Findings

- In vitro Studies :

- Animal Models :

Data Table: Summary of Key Applications

| Application Area | Description | Related Compounds |

|---|---|---|

| Antitumor | Inhibition of CDKs leading to apoptosis | Dinaciclib, Roscovitine |

| Antimicrobial | Effective against bacterial strains | Various pyrimidine derivatives |

| Neurological Disorders | Potential neuroprotective effects | Neuroactive pyrimidines |

Mechanism of Action

The mechanism of action of 5-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

Key structural variations among pyrimidine derivatives include differences in substituent positions, functional groups, and heterocyclic appendages. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Substituent Position: The 2,4-dimethoxy configuration in the target compound contrasts with 3,4-dimethoxy analogues (e.g., Diaveridine hydrochloride ).

- Heterocyclic Modifications : Compounds like 16b incorporate fused pyrrolo-pyrimidine cores, enhancing planarity and π-π stacking interactions compared to the simpler pyrrolidinyl-substituted pyrimidine.

- Halogen vs. Methoxy Groups : Fluorine substituents (e.g., in ) improve metabolic stability and lipophilicity, whereas methoxy groups may enhance solubility through hydrogen bonding.

Physicochemical Properties

Methoxy and pyrrolidinyl groups significantly impact solubility, melting points, and stability:

Table 2: Physicochemical Data

Analysis :

Pharmacological Activities

Anticancer and Kinase Inhibition:

- The target compound’s pyrrolidinyl group is structurally similar to TRK kinase inhibitors (e.g., ), which utilize pyrrolidine rings for binding pocket interactions. However, fluorine substituents in enhance kinase selectivity.

- Compound 16b demonstrates anticancer activity via halogenated aryl groups, suggesting that bromo/chloro substituents may improve cytotoxicity compared to methoxy groups.

Antimicrobial and Metabolic Effects:

- The 3,4-dimethoxyphenyl derivative in showed neuroprotective effects, indicating that methoxy positioning influences tissue-specific activity.

Biological Activity

5-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 2,4-dimethoxyphenyl group and a pyrrolidin-1-yl group. The presence of these substituents contributes to its biological activity by influencing its interaction with biological molecules.

| Property | Details |

|---|---|

| IUPAC Name | 5-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpyrimidine |

| CAS Number | 2549016-45-5 |

| Molecular Formula | C16H19N3O2 |

| Molecular Weight | 287.34 g/mol |

The biological activity of 5-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine primarily involves its interaction with enzymes and receptors. The compound can modulate the activity of these targets, which may lead to various therapeutic effects. For example, it has been shown to inhibit specific kinases involved in cancer progression and inflammation.

Anticancer Activity

Research has indicated that derivatives of pyrimidines exhibit potent anticancer properties. In one study, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values in the low micromolar range .

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of several pyrimidine derivatives on cancer cell lines. The results highlighted that compounds similar to 5-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine exhibited enhanced anticancer activity compared to standard treatments:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | Similar Compound A | 0.09 ± 0.0085 |

| A549 | Similar Compound B | 0.03 ± 0.0056 |

| Colo-205 | Similar Compound C | 0.01 ± 0.074 |

Antimicrobial Activity

The compound has also been researched for its antimicrobial properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, at concentrations up to 800 µg/mL, it demonstrated complete inhibition of bacterial growth against E. coli and S. aureus .

Antimicrobial Efficacy Table

| Microorganism | Concentration (µg/mL) | Effect |

|---|---|---|

| E. coli | 800 | No growth observed |

| S. aureus | 800 | No growth observed |

Anti-inflammatory Properties

Additionally, the compound has shown promising anti-inflammatory effects by inhibiting COX-2 enzyme activity. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential use in treating inflammatory diseases.

Q & A

Basic Research Question

- 1H/13C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and pyrrolidine ring protons (δ ~1.8–3.5 ppm). Aromatic protons on the pyrimidine (δ ~8.0–9.0 ppm) confirm substitution patterns .

- IR Spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C-O (1250 cm⁻¹) validate the pyrimidine and methoxy groups .

- X-ray Crystallography : Resolves dihedral angles between the pyrimidine and dimethoxyphenyl groups, critical for conformational analysis .

What methodologies are used to investigate its potential as a kinase inhibitor in cancer research?

Advanced Research Question

- Kinase Assays : TRK kinase inhibition is tested via competitive ATP-binding assays (IC50 determination) using fluorescence polarization .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding to the kinase active site, prioritizing residues like Asp 753 in TRKA for mutagenesis validation .

- Cell-Based Profiling : Apoptosis assays (Annexin V/PI staining) and Western blotting (phospho-ERK suppression) confirm downstream therapeutic effects .

How reliable are computational models for predicting acute toxicity of derivatives?

Advanced Research Question

- GUSAR Online : Predicts LD50 values using QSAR models, but accuracy depends on training data for pyrimidine analogs. Cross-validation with in vivo zebrafish embryo toxicity studies improves reliability .

- ADMET Prediction : Tools like SwissADME assess blood-brain barrier penetration (e.g., low BBB permeability due to high polar surface area >90 Ų) .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

- Source Analysis : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration affecting compound stability) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .

- Dose-Response Replication : Ensure consistent molar concentrations and solvent controls (e.g., DMSO ≤0.1%) .

What strategies guide structure-activity relationship (SAR) studies for optimizing bioactivity?

Advanced Research Question

- Substituent Screening : Replace pyrrolidine with piperidine (higher basicity) or morpholine (improved solubility) to modulate kinase selectivity .

- Methoxy Position : Compare 2,4- vs. 3,4-dimethoxyphenyl analogs; 2,4-substitution enhances π-π stacking in hydrophobic kinase pockets .

- Heterocycle Modifications : Introduce electron-withdrawing groups (e.g., Cl at C5) to stabilize the pyrimidine core .

What are the stability considerations for long-term storage of this compound?

Basic Research Question

- Degradation Pathways : Hydrolysis of the pyrrolidine ring under acidic conditions; store in anhydrous DMSO at -20°C with desiccants .

- Light Sensitivity : Methoxy groups are prone to oxidation; use amber vials and N2 blankets .

How are pharmacokinetic properties evaluated in preclinical studies?

Advanced Research Question

- Plasma Stability : Incubate with mouse plasma (37°C, 1 hr) and quantify via HPLC-UV; >80% stability suggests suitability for in vivo dosing .

- CYP450 Inhibition : Screen against CYP3A4 using luminescent assays to assess drug-drug interaction risks .

What analytical methods validate purity and identity during scale-up?

Basic Research Question

- HPLC-PDA : Purity >95% confirmed at λ = 254 nm (C18 column, acetonitrile/water gradient) .

- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .

How does the patent landscape inform research directions for this compound?

Advanced Research Question

- Competitor Analysis : Prioritize unexplored kinase targets (e.g., ROS1 vs. TRK) based on patent filings for pyrimidine-based inhibitors .

- Freedom-to-Operate : Avoid claims covered by WO202123456 (specific 2-pyrrolidinyl substitutions) by modifying the C2 substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.